molecular formula C7H9ClN4O2 B13859995 3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid

3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid

Cat. No.: B13859995
M. Wt: 216.62 g/mol
InChI Key: LHTVHBUNWKHINO-UHFFFAOYSA-N
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Description

3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid typically involves the selective displacement of chloride at the C4 position of the pyrimidine ring. One common method involves the reaction of tert-butyl N-(3-aminophenyl) carbamate with a suitable pyrimidine derivative to yield the intermediate product. This intermediate is then reacted with another substrate, such as 4-(2-methoxyethoxy)aniline, to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom at the C6 position can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid: Similar structure but lacks the additional amino group.

    2-Amino-4-chloropyrimidin-6-ylamino)propanoic acid: Similar structure but with different positioning of the chlorine and amino groups.

Uniqueness

3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H9ClN4O2

Molecular Weight

216.62 g/mol

IUPAC Name

3-[(2-amino-6-chloropyrimidin-4-yl)amino]propanoic acid

InChI

InChI=1S/C7H9ClN4O2/c8-4-3-5(12-7(9)11-4)10-2-1-6(13)14/h3H,1-2H2,(H,13,14)(H3,9,10,11,12)

InChI Key

LHTVHBUNWKHINO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)N)NCCC(=O)O

Origin of Product

United States

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